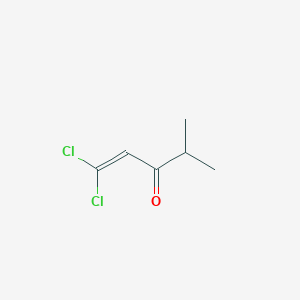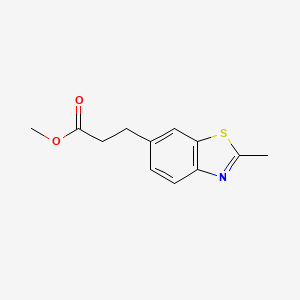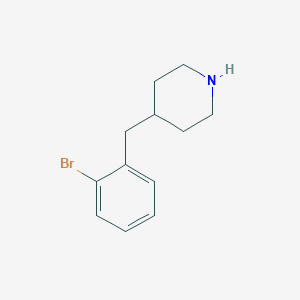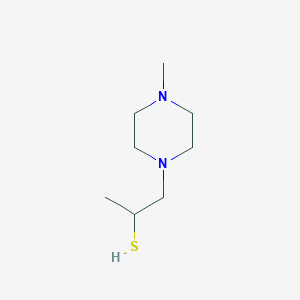
1-Cyclooctenyl acetate
概要
説明
1-Cyclooctenyl acetate is an organic compound with the molecular formula C10H16O2 It is a derivative of cyclooctene, where the acetate group is attached to the cyclooctene ring
準備方法
Synthetic Routes and Reaction Conditions: 1-Cyclooctenyl acetate can be synthesized through several methods. One common approach involves the reaction of cyclooctene with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.
化学反応の分析
Types of Reactions: 1-Cyclooctenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclooctenone derivatives.
Reduction: Reduction reactions can convert this compound to cyclooctanol derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Cyclooctenone derivatives.
Reduction: Cyclooctanol derivatives.
Substitution: Various substituted cyclooctene derivatives.
科学的研究の応用
1-Cyclooctenyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 1-Cyclooctenyl acetate involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may act as a substrate for enzymes that catalyze its conversion to other bioactive molecules. The acetate group can also participate in esterification reactions, influencing the compound’s reactivity and interactions with other molecules .
類似化合物との比較
Cyclooctane: A saturated hydrocarbon with a similar ring structure but lacking the acetate group.
Cyclooctanol: The alcohol derivative of cyclooctene, differing in the functional group attached to the ring.
Cyclooctanone: The ketone derivative of cyclooctene, with a carbonyl group replacing the acetate group.
Uniqueness: 1-Cyclooctenyl acetate is unique due to the presence of the acetate group, which imparts distinct chemical properties and reactivity compared to its analogs. This functional group allows for a wider range of chemical transformations and applications in various fields .
特性
CAS番号 |
93981-85-2 |
|---|---|
分子式 |
C10H16O2 |
分子量 |
168.23 g/mol |
IUPAC名 |
[(1E)-cycloocten-1-yl] acetate |
InChI |
InChI=1S/C10H16O2/c1-9(11)12-10-7-5-3-2-4-6-8-10/h7H,2-6,8H2,1H3/b10-7+ |
InChIキー |
GCKRQQJBNDAYRT-JXMROGBWSA-N |
異性体SMILES |
CC(=O)O/C/1=C/CCCCCC1 |
正規SMILES |
CC(=O)OC1=CCCCCCC1 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Trichloro{[4-(chloromethyl)phenyl]methyl}silane](/img/structure/B8519820.png)

![Silane, triethyl[4-(trifluoromethyl)phenyl]-](/img/structure/B8519834.png)
![1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,1-[(4-fluorophenyl)methyl]-3-[(2-methoxyethoxy)methyl]-](/img/structure/B8519840.png)
![tert-butyl 2-[4-chloro-2-[2-(2-methylpyridin-3-yl)ethynyl]phenoxy]acetate](/img/structure/B8519844.png)









